REACTION_CXSMILES
|
CC(C)([O:4][C:5]1[S:9][C:8]([C:10](=[O:16])[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])=[CH:7][CH:6]=1)C.Cl>CO>[OH:4][C:5]1[S:9][C:8]([C:10](=[O:16])[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])=[CH:7][CH:6]=1
|
Name
|
1-[5-(1,1-dimethyl-ethoxy)-2-thienyl]-1-hexanone
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
CC(C)(OC1=CC=C(S1)C(CCCCC)=O)C
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture is then evaporated in vacuo
|
Type
|
WASH
|
Details
|
the mixture is washed twice with 50 ml of water each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(S1)C(CCCCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |